molecular formula C23H31N3O B11085050 10-(diethylamino)-N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

10-(diethylamino)-N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

Cat. No.: B11085050
M. Wt: 365.5 g/mol
InChI Key: DUXONKOEFSZBRM-UHFFFAOYSA-N
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Description

10-(diethylamino)-N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is a compound belonging to the dibenzazepine family. This compound is known for its significant applications in medicinal chemistry, particularly in the treatment of neurological disorders. It is structurally related to carbamazepine and oxcarbazepine, which are well-known anticonvulsant drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(diethylamino)-N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide typically involves the reaction of dibenz[b,f]azepine derivatives with diethylamine under controlled conditions. One common method involves the use of 10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide as a starting material, which is then reacted with diethylamine in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

10-(diethylamino)-N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs, which can have different pharmacological properties and applications .

Scientific Research Applications

10-(diethylamino)-N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 10-(diethylamino)-N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide involves its interaction with voltage-gated sodium channels in the brain. By inhibiting these channels, the compound reduces neuronal excitability, which is beneficial in controlling seizures and neuropathic pain. The molecular targets include specific subunits of the sodium channels, and the pathways involved are related to the modulation of ion flow across neuronal membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(diethylamino)-N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is unique due to its specific diethylamino substitution, which imparts distinct pharmacological properties. This substitution enhances its lipophilicity and ability to cross the blood-brain barrier, making it potentially more effective in treating central nervous system disorders .

Properties

Molecular Formula

C23H31N3O

Molecular Weight

365.5 g/mol

IUPAC Name

5-(diethylamino)-N,N-diethyl-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide

InChI

InChI=1S/C23H31N3O/c1-5-24(6-2)22-17-18-13-9-11-15-20(18)26(23(27)25(7-3)8-4)21-16-12-10-14-19(21)22/h9-16,22H,5-8,17H2,1-4H3

InChI Key

DUXONKOEFSZBRM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N(CC)CC

Origin of Product

United States

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